REACTION_CXSMILES
|
C[O-].[Na+].[Cl:4][C:5]1[CH:10]=[CH:9][C:8]([C:11](=[O:13])[CH3:12])=[CH:7][CH:6]=1.[CH3:14][O:15][C:16](=O)[O:17]C>>[CH3:14][O:15][C:16](=[O:17])[CH2:12][C:11](=[O:13])[C:8]1[CH:9]=[CH:10][C:5]([Cl:4])=[CH:6][CH:7]=1 |f:0.1|
|
Name
|
sodium methylate
|
Quantity
|
54 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
154.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(C)=O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
COC(OC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CC(C1=CC=C(C=C1)Cl)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |